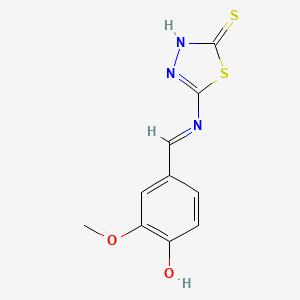
Tyrosinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-1 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing monooxygenase involved in the biosynthesis of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and agriculture. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production and offering potential therapeutic benefits for conditions related to hyperpigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-1 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary depending on the specific synthetic pathway, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may include specific temperatures, pH levels, and the presence of catalysts to enhance the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxylated derivatives. Substitution reactions can result in various functionalized analogs of the compound.
Scientific Research Applications
Tyrosinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-whitening products and as an additive in agricultural products to prevent browning in fruits and vegetables.
Mechanism of Action
Tyrosinase-IN-1 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin. This inhibition is achieved through various molecular interactions, including hydrogen bonding and coordination with the copper ions.
Comparison with Similar Compounds
Tyrosinase-IN-1 can be compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone. While these compounds also inhibit tyrosinase activity, this compound is noted for its higher potency and specificity. Additionally, this compound may exhibit fewer side effects and greater stability under various conditions, making it a more attractive option for certain applications.
List of Similar Compounds
Kojic Acid: A natural tyrosinase inhibitor derived from fungi.
Arbutin: A glycosylated hydroquinone found in certain plants.
Hydroquinone: A synthetic compound widely used in skin-lightening products.
Ellagic Acid: A polyphenol found in various fruits and nuts with tyrosinase inhibitory activity.
Properties
Molecular Formula |
C10H9N3O2S2 |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+ |
InChI Key |
RNSYZQZFZRNFIW-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















